5-Fluoro-2-(trifluoromethyl)pyridine
Overview
Description
5-Fluoro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3F4N . It has a molecular weight of 165.09 . It is a solid substance at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-(trifluoromethyl)pyridine is 1S/C6H3F4N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H . The InChI key is URVIJEPCSODFNU-UHFFFAOYSA-N . The Canonical SMILES for this compound is C1=CC(=NC=C1F)C(F)(F)F .
Chemical Reactions Analysis
Trifluoromethylpyridines are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Physical And Chemical Properties Analysis
5-Fluoro-2-(trifluoromethyl)pyridine has a molecular weight of 165.09 g/mol . It has a XLogP3-AA value of 1.9 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of this compound are 165.02016175 g/mol . The topological polar surface area of this compound is 12.9 Ų . The complexity of this compound is 133 .
Scientific Research Applications
Synthesis of Polysubstituted and Fused Pyridines
5-Fluoro-2-(trifluoromethyl)pyridine is valuable in synthesizing various polysubstituted and fused pyridines. A study by Song et al. (2016) introduced a one-pot reaction sequence for synthesizing di-, tri-, tetra-, and pentasubstituted pyridines and fused pyridines, using a 2-fluoro-1,3-dicarbonyl-initiated Michael addition. This method allows for the regioselective synthesis of these compounds under transition-metal catalyst-free conditions (Song et al., 2016).
Pesticide Synthesis
Lu Xin-xin (2006) noted the significance of 5-Fluoro-2-(trifluoromethyl)pyridine in the field of agrochemicals, particularly in synthesizing pesticides. This research reviewed the synthesis processes of 2,3-dichloro-5-trifluoromethyl pyridine, a crucial derivative in pesticide production (Lu Xin-xin, 2006).
Fluorine-Containing Pyridine Derivatives
Suzuki et al. (2007) explored the synthesis of fluorine-containing pentasubstituted pyridine derivatives. This study focused on regioselective synthesis with good yields, highlighting the potential of 5-Fluoro-2-(trifluoromethyl)pyridine in developing novel chemical structures (Suzuki et al., 2007).
Antimicrobial and Antitumor Applications
Vural and Kara (2017) investigated the spectroscopic characteristics of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, for potential antimicrobial and antitumor applications. Their research involved density functional theory (DFT) studies and explored its interaction with DNA and antimicrobial activities (Vural & Kara, 2017).
Safety And Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIJEPCSODFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650508 | |
Record name | 5-Fluoro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)pyridine | |
CAS RN |
936841-73-5 | |
Record name | 5-Fluoro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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